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molecular formula C6H5NO3S2 B8473613 4-Methyl-3-thiophenesulfonyl isocyanate CAS No. 81417-53-0

4-Methyl-3-thiophenesulfonyl isocyanate

Cat. No. B8473613
M. Wt: 203.2 g/mol
InChI Key: BDFKVZLNBMNYGS-UHFFFAOYSA-N
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Patent
US04645529

Procedure details

A mixture of 18.8 g of N-butylaminocarbonyl-4-methyl-3-thiophenesulfonamide, 0.3 g of 1,4-diaza-[2.2.2.]bicyclooctane and 100 ml of dry xylenes was heated to reflux (136° C.) and 7.4 g of phosgene was then added at a rate to maintain the temperature at above 125°. The mixture was refluxed for three and one half hours after the addition was completed. It was then cooled, filtered and concentrated in vacuo to yield a dark oil, (15 g) which showed absorption in the infrared spectrum at 2250 cm-1. This intermediate was used without further purification.
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diaza-[2.2.2
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[C:6]([NH:8][S:9]([C:12]1[C:16]([CH3:17])=[CH:15][S:14][CH:13]=1)(=[O:11])=[O:10])=[O:7])CCC.C1(C2CCCCCCC2)CCCCCCC1.C(Cl)(Cl)=O>>[CH3:17][C:16]1[C:12]([S:9]([N:8]=[C:6]=[O:7])(=[O:10])=[O:11])=[CH:13][S:14][CH:15]=1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(CCC)NC(=O)NS(=O)(=O)C1=CSC=C1C
Name
1,4-diaza-[2.2.2
Quantity
0.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)C1CCCCCCC1
Name
xylenes
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at above 125°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for three and one half hours
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a dark oil, (15 g) which
CUSTOM
Type
CUSTOM
Details
absorption in the infrared spectrum at 2250 cm-1
CUSTOM
Type
CUSTOM
Details
This intermediate was used without further purification

Outcomes

Product
Name
Type
Smiles
CC=1C(=CSC1)S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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